![molecular formula C12H17N3O2 B5887702 N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as DMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBCI is a pyridinecarboximidamide derivative that has been synthesized using various methods.
Mechanism of Action
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has also been shown to modulate signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway. Additionally, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and modulate signaling pathways involved in cancer cell growth and survival. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders. Additionally, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has high purity and stability, making it easy to handle and store. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has also been synthesized using various methods, allowing for flexibility in the experimental design. However, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has some limitations for lab experiments. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has low solubility in water, which may limit its use in certain experiments. Additionally, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has not been extensively studied in humans, which may limit its translation to clinical applications.
Future Directions
There are several future directions for N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide research. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide may also have potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide's therapeutic effects and to identify potential biomarkers for patient selection and monitoring. Overall, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has the potential to be a valuable therapeutic agent for various diseases, and further research is warranted.
Synthesis Methods
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been synthesized using various methods, including the reaction of 3-aminopyridine with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. These methods have resulted in the successful synthesis of N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide with high yields and purity.
Scientific Research Applications
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has also been studied for its neuroprotective effects and potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)7-10(16)17-15-11(13)9-5-4-6-14-8-9/h4-6,8H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURMOJARBUSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
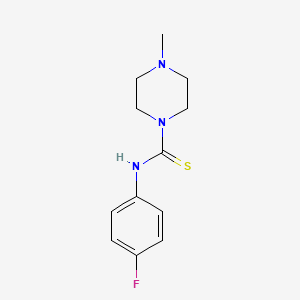
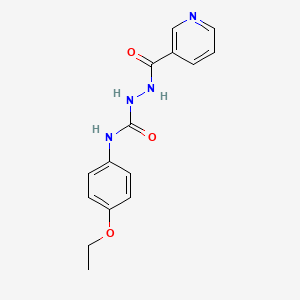
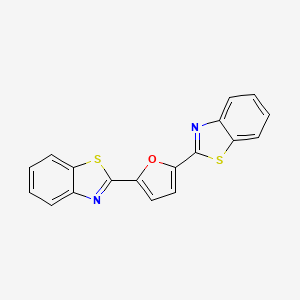
![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)
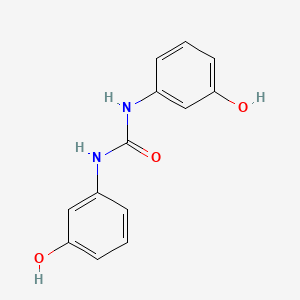
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)
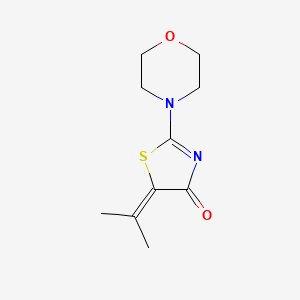
![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
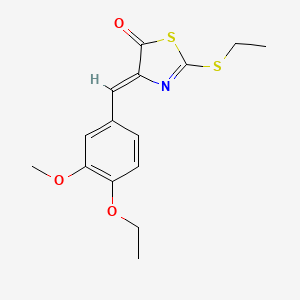
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)